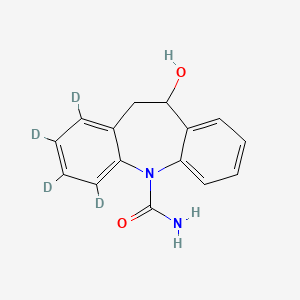

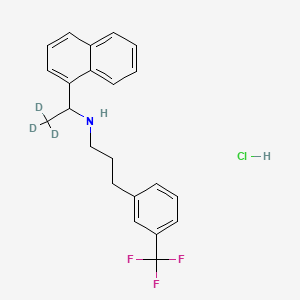

Desmethyl Mirtazapine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

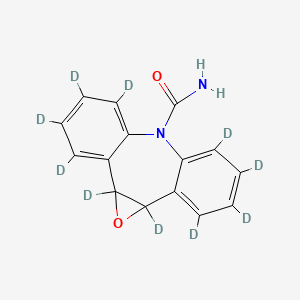

Desmethyl Mirtazapine-d4 is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker .

Synthesis Analysis

A new, rapid, and sensitive high-performance liquid chromatography method has been developed in human plasma for the determination of Mirtazapine and N-desmethylmirtazapine (NDM) that is an active metabolite .Molecular Structure Analysis

The molecular formula of this compound is C16H13N3D4 . It is closely related to mianserin .Chemical Reactions Analysis

A new, rapid, and sensitive high-performance liquid chromatography method has been developed for the quantification of mirtazapine (MRZ), a noradrenergic and specific serotonergic inhibitor antidepressant (NaSSA) and its two major metabolites N-desmethyl mirtazapine (NDM) and 8-hydroxymirtazapine (8-OHM) in human plasma .Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.35 g/mol . The melting point is >195°C (dec.) .Wissenschaftliche Forschungsanwendungen

Enantioselective Analysis in Therapeutic Drug Monitoring

Desmethyl mirtazapine is analyzed for its therapeutic drug monitoring in patients. An enantioselective high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the quantification of mirtazapine and its metabolites, including desmethyl mirtazapine. This method is particularly useful for understanding the concentration-effect relationships due to the different pharmacological properties of the enantiomers of mirtazapine and desmethyl mirtazapine (Meineke, Steinmetz, Kirchheiner, & Brockmöller, 2006).

Development of Analytical Methods for Mirtazapine and Metabolites

Advanced analytical methods have been developed for the quantification of mirtazapine and its metabolites, including desmethyl mirtazapine, in various biological matrices. These methods are essential for both clinical and forensic applications, providing specific and sensitive detection and quantification of these compounds (Papoutsis et al., 2012).

Pharmacokinetics and Drug Interaction Studies

Studies on the pharmacokinetics of mirtazapine and its metabolites, including desmethyl mirtazapine, help in understanding their absorption, distribution, metabolism, and excretion in humans and animals. These studies are crucial for determining the appropriate dosing regimens and identifying potential drug interactions (Giorgi & Yun, 2012).

Application in Positron Emission Tomography (PET) Neuroimaging

Research involving the use of radiolabelled mirtazapine, including its metabolites, for PET neuroimaging has been conducted. This aids in studying the regional brain kinetics and neuroreceptor interactions of mirtazapine and its metabolites, providing insights into their mechanisms of action in the brain (Marthi, Bender, Gjedde, & Smith, 2002).

Development of Novel Extraction Techniques

Innovative extraction techniques, such as ultrasonic-assisted magnetic dispersive solid-phase microextraction, have been developed for the determination of mirtazapine and its metabolites in human urine and water samples. This represents a significant advancement in the analytical methodologies for these compounds (Ghorbani et al., 2016).

Wirkmechanismus

Target of Action

Desmethyl Mirtazapine-d4, a metabolite of the antidepressant mirtazapine , primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and emotional responses.

Mode of Action

this compound acts as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This dual mode of action enhances the release of norepinephrine and 5-HT1A-mediated serotonergic transmission .

Pharmacokinetics

this compound is extensively metabolized in the liver, primarily by cytochrome P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . The compound shows linear pharmacokinetics over a dose range of 15 to 80mg . Its oral bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . The elimination half-life of this compound ranges from 20 to 40 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems. By enhancing norepinephrine and 5-HT1A-mediated serotonergic transmission, it can alleviate symptoms of depression . Furthermore, its antagonistic action on 5-HT2A receptors can help reduce anxiety and improve sleep .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal impairments can decrease the oral clearance of the compound . Additionally, enzyme induction by certain drugs can significantly decrease its plasma concentrations . Therefore, the patient’s health status and concurrent medications can significantly impact the compound’s pharmacological effects.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Desmethyl Mirtazapine-d4 interacts with various enzymes and proteins. It is a labelled metabolite of Mirtazapine and acts as an α2-adrenergic blocker . The α2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active and may be a factor in their antidepressant effects .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an antagonist of the α2-adrenergic receptors on both norepinephrine and serotonin presynaptic axons . This leads to increased release of norepinephrine and enhanced specific serotonin activity .

Temporal Effects in Laboratory Settings

It is known that Mirtazapine, from which this compound is derived, does not display linear pharmacokinetics in cats, suggesting that metabolism appears slowed at higher doses .

Dosage Effects in Animal Models

Studies on Mirtazapine in cats suggest that sedation is inversely related to dose and may be excessive in older adults on the 7.5 mg daily dose .

Metabolic Pathways

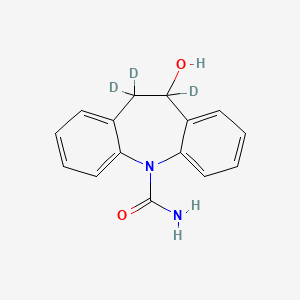

This compound is involved in various metabolic pathways. Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation .

Subcellular Localization

It is known that mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethyl Mirtazapine-d4 involves the reduction of Mirtazapine-d4 to Desmethyl Mirtazapine-d4 using a suitable reducing agent.", "Starting Materials": [ "Mirtazapine-d4", "Suitable reducing agent" ], "Reaction": [ "Mirtazapine-d4 is dissolved in a suitable solvent.", "The reducing agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction progress is monitored using suitable analytical techniques.", "Once the reaction is complete, the solvent is removed under reduced pressure.", "The residue is purified using suitable chromatographic techniques to obtain Desmethyl Mirtazapine-d4." ] } | |

CAS-Nummer |

1188331-80-7 |

Molekularformel |

C16H13N3D4 |

Molekulargewicht |

255.36 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

61337-68-6 (unlabelled) |

Tag |

Mirtazapine Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)